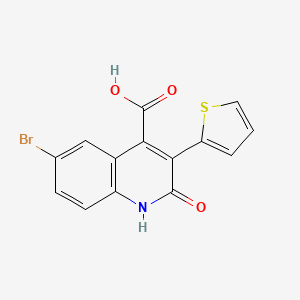
6-bromo-2-oxo-3-thiophen-2-yl-1H-quinoline-4-carboxylic acid
Cat. No. B8605197
M. Wt: 350.19 g/mol
InChI Key: YFJKOATXQKKSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08680116B2
Procedure details


To a solution containing 6-bromo-2-oxo-3-(thiophene-2-yl)-1,2-dihydroquinoline-4-carboxylic acid (1.00 g, 2.86 mmol) in tetrahydrofuran (11.4 ml) were added isobutyl chloroformate (0.364 ml, 2.86 mmol) and triethylamine (0.398 ml, 2.86 mmol) at 0° C. The reaction was allowed to stir at room temperature for 30 min. The reaction was then filtered to remove solids and placed in an ice bath at 0° C. Sodium borohydride (0.119 g, 3.14 mmol) was added to the reaction mixture followed by methanol (3 ml). This mixture was allowed to warm to room temperature and stirred for 4 h. The reaction was diluted in ethyl acetate (50 ml) and extracted with 1 N sodium hydroxide (3×40 ml) and sodium chloride (1×40 ml). The organic layer was dried over magnesium sulfate, filtered and concentrated to afford 6-bromo-4-(hydroxymethyl)-3-(thiophen-2-yl)quinolin-2(1H)-one as a crude, yellow oil. Compound used without further purification. LCMS (M+H)=337.7.
Quantity
1 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)=[C:5]2[C:18](O)=[O:19].ClC(OCC(C)C)=O.C(N(CC)CC)C.[BH4-].[Na+]>O1CCCC1.C(OCC)(=O)C.CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]([C:13]1[S:14][CH:15]=[CH:16][CH:17]=1)=[C:5]2[CH2:18][OH:19] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2C(=C(C(NC2=CC1)=O)C=1SC=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
11.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.364 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC(C)C
|
|
Name
|
|
|
Quantity
|
0.398 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0.119 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Five
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in an ice bath at 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 4 h
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 N sodium hydroxide (3×40 ml) and sodium chloride (1×40 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=C(C(NC2=CC1)=O)C=1SC=CC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
